Journal Name:Photoacoustics
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IF:0
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Photoacoustics ( IF 0 ) Pub Date: 2023-07-19 , DOI: 10.1002/marc.202300311
Regulating of pore environment is an efficient way to improve the performance of covalent organic frameworks (COFs) for specific application requirements. Herein, the design and synthesis of two pyrene-based 2D COFs with -H or -Me substituents, TFFPy-PPD-COF and TFFPy-TMPD-COF are reported. Both of them show long order structure and high porosity, in which TFFPy-PPD-COF displays a larger pore volume and bigger BET surface area (2587 m2 g−1, 1.17 cm3 g−1). Interestingly, TFPPy-TMPD-COF exhibits a much higher vapor iodine capacity (4.8 g g−1) than TFPPy-PPD-COF (2.9 g g−1), in contrast to their pore volume size. By using multiple techniques, the better performance of TFPPy-TMPD-COF in iodine capture is ascribed to the altered pore environment by introducing methyl groups, which contributes to the formation of polyiodide anions and enhances the interactions between the frameworks and iodine. These results will be helpful for understanding the effect of pore environment in COFs for iodine uptake and constructing novel structure with high iodine capture performance.
Photoacoustics ( IF 0 ) Pub Date: 2023-06-26 , DOI: 10.1002/marc.202300166
Polarity determines the oil resistance property of elastomers. In this work, three bio-based polyester elastomers (BPEs) with different mass fraction of ester groups (E) are designed and synthesized aiming to study the relationship of E and oil resistance performance, and to obtain bio-based elastomer materials with tunable oil resistance. Through adjusting the chain length of monomers, E of poly(ethylene glycol/1,3-propanediol/succinate/adipate/itaconate)(PEPSAI), poly(1,3-propanediol/1,4-butanediol/succinate/adipate/itaconate)(PPBSAI), and poly(1,3-propanediol/1,4-butanediol/sebacate/adipate/itaconate)(PPBSeAI) are ≈50.39%, 48.55%, and 39.68%, respectively. Results show that E has great influence on the oil resistance of BPEs. After being immersed in IRM-903# oil for 72 h at room temperature, the changes in mass and volume of BPEs decrease along with the increasing mass fraction of ester groups, indicating improved oil resistance performance. PEPSAI with the highest mass fraction of ester groups presents better oil resistance and lower Tg (better low-temperature resistance) than one of the most used commercial oil-resistant rubber nitrile rubber (N230S). Thus, this work provides a promising strategy to obtain bio-based oil resistant elastomers with practical value.
Photoacoustics ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1002/marc.202300286
This study explores new applications of black phosphorus quantum dots (BPQDs) by adding them to self-healing material systems for the first time. Self-healing polyurethane with an ultra-small amount of BPQDs has biomimetic intelligent responsiveness and achieves balance between its mechanical and self-healing properties. By adding 0.0001 wt% BPQDs to self-healing polyurethane, the fracture strength of the material increases from 3.0 to 12.3 MPa, and the elongation at break also increases from 750% to 860%. Meanwhile, the self-healing efficiency remains at 98%. The addition of BPQDs significantly improves the deformation recovery ability of the composite materials and transforms the surface of self-healing polyurethane from hydrophilic to hydrophobic, making it suitable for applications in fields such as electronic skin and flexible wearable devices. This study provides a simple and feasible strategy for endowing self-healing materials with biomimetic intelligent responsiveness using a small amount of BPQDs.
Photoacoustics ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1002/marc.202300262
Simultaneously enhancing the fire safety and mechanical properties of epoxy resin (EP) remains a persistent challenge. Herein, a high-efficient phosphaphenanthrene-based flame retardant (FNP) is synthesized using 3,5-diamino-1,2,4-triazole, 4-formylbenzoic acid, and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide. Due to the presence of active amine groups, FNP is employed as a co-curing agent for fabricating EP composites with outstanding fire safety and mechanical properties. EP containing 8 wt% FNP (EP/8FNP) achieves a vertical burning (UL-94) V-0 rating with a limiting oxygen index of 31%. Meanwhile, FNP declines the peak heat release rate, total heat release, and total smoke release of EP/8FNP by 41.1%, 31.8%, and 16.0%, respectively, compared to those of unmodified EP. The increased fire safety of EP/FNP composites is because FNP promotes the formation of an intumescent, compact, and cross-linking char layer for EP/FNP composites, and releases P-containing substances and noncombustible gases in the gas phase during combustion. In addition, EP/8FNP exhibits 20.3% and 5.4% increase in the flexural strength and modulus compared with those of pure EP. Furthermore, FNP enhances the glass transition temperature of EP/FNP composites from 141.6 °C for pure EP to 147.3 °C for EP/8FNP. Therefore, this work is conducive to the future development of fabricating fire-safe EP composites with enhanced mechanical properties.
Photoacoustics ( IF 0 ) Pub Date: 2023-06-06 , DOI: 10.1002/marc.202300217
The use of light for shaping and changing matter is of high relevance in polymer and material science. Herein, a photopolymer method is presented, which comprises the combination of 3D photo-printing at 405 nm light and subsequent modification under two-photon absorption (TPA) conditions at 532 nm light, adding the fourth dimension. The TPA-triggered cycloreversion reaction of an intramolecular coumarin dimer (ICD) structure occurs within the absorbing material. The 3D-printable matrix does not show any degradation under the TPA conditions. With the presented photochemical tool of TPA processes inside absorbing 3D photo-printable matrices, new possibilities for post-printing modification, e. g. for smart materials, are added.
Photoacoustics ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1002/marc.202300261
This review summarizes recent progress in the synergistic design strategy for thermoresponsive polymers possessing an upper critical solution temperature (UCST) in aqueous systems. To achieve precise control of the responsive behavior of the UCST polymers, their molecular design can benefit from a synergistic effect of hydrogen bonding with other interactions or modification of the chemical structures. The combination of UCST behavior with other stimuli-responsive properties of the polymers may yield new functional materials with potential applications as sensors, actuators, controlled release device, etc. The advances in this area provide insight or inspiration in the understanding and design of functional UCST polymers for a wide range of applications.
Photoacoustics ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1002/marc.202300233
In this study, a series of ladder-like polysiloxanes are synthesized by introducing double-chain Si–O–Si polymer as the backbone and the carbazole and triphenylphosphine oxide with high triplet energy as side groups. The ladder-like structures of polysiloxanes are achieved through a controlled polymerization method that involves the monomer self-assembly and subsequent surface-restricted solid-phase in situ condensation through freeze-drying. The introduction of siloxane improves thermal stability of the polymers and inhibits the conjugation of the polymers between the side groups, leading to an increase in the triplet energy level. Therefore, all these polymers perform higher triplet energy levels than phosphorescent emitter (FIrpic). The cyclic voltammetry measurements demonstrate that the bipolar polymer exhibits a high highest occupied molecular orbital (HOMO) value of −5.32 eV, which is consistent with the work function of ITO/PEDOT:PSS, consequently facilitating hole injection. Furthermore, the incorporation of triphenylphosphine oxide promotes electron injection. Molecular simulations reveal that the frontier orbital distributions of the bipolar polymer are located on the carbazole and triphenylphosphine groups, respectively, which facilitate the transport of electrons and holes.
Photoacoustics ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1002/marc.202300312
Hierarchical cylindrical nanostructures with different diameters (or shapes) have received much attention because of potential applications to next-generation lithography or advanced optical devices. Herein, via small-angle X-ray scattering and transmission electron microscopy, tetragonally and rectangularly packed hierachical cylindrical nanostructures are observed by tailoring the volume fraction of polystyrene mid-block in polystyrene-b-polyisoprene-b-polystyrene-b-poly(2-vinylpyridine) tetrablock terpolymer (S1IS2V). P2VP becomes the main cylinder, while PI forms satellite cylinders surrounding the main P2VP cylinder. When the length of S2 block is relatively short, tetragonal arrangement of cylinders is observed. But, a rectangular arrangement of cylinders is formed for larger S2 block. The experimentally observed hierarchical cylindrical nanostructures are in good agreement with the prediction by the self-consistent field theory.
Photoacoustics ( IF 0 ) Pub Date: 2023-06-02 , DOI: 10.1002/marc.202300212
Herein, the effect of the diameter of polyamide 11 nanofibers (PA11 NFs) on their internal structures as well as thermal and mechanical properties is investigated. Aligned PA11 NFs with diameters ranging from 109 to 462 nm are prepared by the single-component solvent electrospinning of different PA11/1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) solutions (4–8 wt%) and subsequently characterized. Owing to the similar hydrogen bond formation within the NFs during electrospinning, all prepared NFs have δ'-phase crystals with similar crystallinities and crystallite sizes. However, the orientation of the δ'-phase crystals is disrupted in NFs with diameters less than 200 nm, due to the rapid solidification during electrospinning. The δ'-phase crystals are the most highly oriented within NFs having a fiber diameter of ≈300 nm, and the corresponding NF sheets exhibit the highest mechanical strength. A single PA11 NF with a fiber diameter of ≈300 nm also exhibits a good piezoelectric response (piezoelectric coefficient d33 = 2.1 pm V–1).
Photoacoustics ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1002/marc.202300218
A new heterocyclic monomer is developed via simple Diels–Alder reaction which is reluctant to polymerize in dichloromethane (DCM) whereas undergoes facile polymerization in tetrahydrofuran with excellent control over molecular weight (Mn) and dispersities (Đ) using Grubbs' third generation catalyst (G3). The deprotection of the tert-butoxycarbonyl group from the polymeric backbone yielded a water-soluble ring opening metathesis polymerization (ROMP) polymer easily. Moreover, in DCM this new monomer copolymerizes with 2,3-dihydrofuran under catalytic living ROMP conditions to give backbone degradable polymers. All the synthesized polymers are characterized by size exclusion chromatography (SEC) and nuclear magnetic resonance (NMR) spectroscopy. It is believed that this new route to water soluble ROMP homopolymers as well as the cost-effective and environmentally friendly route to degradable copolymers and block-copolymers could find applications in biomedicine in the near future.
Supplementary Information
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